
Prednisone acetate
Übersicht
Beschreibung
Prednisone acetate (C₂₃H₂₈O₆, molecular weight: 400.47 g/mol) is a synthetic glucocorticoid prodrug used for its potent anti-inflammatory and immunosuppressive properties . It is enzymatically hydrolyzed in vivo to prednisone, which is subsequently metabolized by 11-β-hydroxysteroid dehydrogenase in the liver to form the active metabolite prednisolone . This compound is clinically utilized in autoimmune and inflammatory conditions, such as systemic lupus erythematosus, severe asthma, and malignant lymphoma . Its acetate ester formulation enhances stability and modulates bioavailability, making it suitable for oral administration in regions like China, where this compound tablets are commonly prescribed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of prednisone acetate typically begins with the steroid sapogenin, diosgenin. The process involves several steps, including hydroxylation, dehydrogenation, and esterification . One common method involves the protection of the 3,20-keto groups, reduction of the 11-keto group, esterification of the 21-hydroxyl group, and subsequent deprotection and hydrolysis reactions .
Industrial Production Methods: Industrial production of this compound often involves microbial transformation and enzymatic processes to achieve the desired structural modifications. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Synthetic Pathways
Prednisone acetate is synthesized via acetylation of prednisolone using acetic anhydride under catalytic conditions.
Reaction Mechanism:
-
Catalyst : 4-dimethylaminopyridine (DMAP) in N,N-dimethylformamide (DMF) at 40°C under inert atmosphere .
-
Reagents : Prednisolone reacts with acetic anhydride in a 1:2 molar ratio.
Example Synthesis :
Component | Quantity | Conditions |
---|---|---|
Prednisolone | 50 g | DMAP (6 g), DMF (100 mL) |
Acetic anhydride | 125 g | 60–65°C, 6 hours |
Product | 55.1 g | HPLC purity: 99.1% |
Alternative routes include bioconversion of hydrocortisone or chemoenzymatic Δ¹-dehydrogenation of cortisone derivatives .
Degradation Reactions
This compound degrades under oxidative, acidic, and enzymatic conditions.
Ozonolysis
Ozone (O₃) cleaves the Δ¹,⁴-diene structure via electrophilic attack and Criegee mechanism :
-
Primary products : Formic acid, acetic acid, oxalic acid.
-
Intermediates : Hydroxylated and carboxylated derivatives (Table 1).
Table 1: Degradation Intermediates of this compound by Ozonolysis
Intermediate | Molecular Formula | Proposed Pathway |
---|---|---|
11β,17α-Dihydroxy-21-acetoxy-5α-pregnan-3,20-dione | C₂₃H₃₄O₇ | Electrophilic addition at C1–C2 |
9,10-Secosteroid | C₂₁H₂₈O₆ | Retro-aldol cleavage |
Acid/Base Hydrolysis
Forced degradation studies reveal:
-
Acidic conditions (1N HCl) : 2 degradation products via ester hydrolysis and ring modifications .
-
Basic conditions (0.1N NaOH) : 5 degradation products, including oxidized ketones .
Degradation Kinetics :
Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |
---|---|---|
Acid (pH 1.2) | 0.021 | 33.0 |
Base (pH 12) | 0.045 | 15.4 |
Environmental Degradation
This compound is metabolized in activated sludge systems, with degradation rates influenced by lipophilicity (Log P) :
Table 2: Log P vs. Residual Ratio in Activated Sludge
Compound | Log P | Residual Ratio after 2 h (%) |
---|---|---|
This compound | 1.98 | 62.3 |
Hydrocortisone | 1.54 | 28.1 |
Dexamethasone | 2.16 | 71.5 |
Higher Log P correlates with slower degradation due to reduced bioavailability in aqueous phases .
Metabolic Pathways
In vivo, this compound undergoes ester hydrolysis to form prednisolone, its active metabolite :
-
Enzyme : Esterases in plasma and liver.
-
Metabolites : Prednisolone (C₂₁H₂₈O₅) and prednisone (C₂₁H₂₆O₅) .
Pharmacokinetic Data :
Parameter | This compound | Prednisolone |
---|---|---|
Cₘₐₓ (ng/mL) | 321.1 | 315.8 |
Tₘₐₓ (h) | 1–2 | 1–2 |
AUC (ng·h/mL) | 1999.4 | 1987.2 |
Stability Under Stress Conditions
Accelerated stability studies (40°C, 75% RH) show:
-
6-month degradation : <5% loss in potency; one degradation product detected .
-
Photolysis : No significant degradation under UV/Vis light .
Reaction with Ophthalmic Excipients
In formulations, this compound reacts with benzalkonium chloride , forming adducts that reduce bioavailability .
Key Findings:
Wissenschaftliche Forschungsanwendungen
Prednisonacetat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ausgangsmaterial für die Synthese anderer Kortikosteroide verwendet.
Biologie: Wird in Studien eingesetzt, die die Auswirkungen von Glukokortikoiden auf zelluläre Prozesse untersuchen.
5. Wirkmechanismus
Prednisonacetat wird in der Leber in seine aktive Form, Prednisolon, umgewandelt. Prednisolon bindet an Glukokortikoidrezeptoren, was zu Veränderungen der Genexpression führt, die entzündungshemmende und immunsuppressive Wirkungen haben . Die molekularen Ziele umfassen verschiedene Zytokine und Entzündungsmediatoren, die herunterreguliert werden, wodurch Entzündungen und Immunreaktionen reduziert werden .
Ähnliche Verbindungen:
Prednisolon: Die aktive Form von Prednisonacetat mit ähnlichen entzündungshemmenden Eigenschaften.
Hydrocortison: Ein weiteres Kortikosteroid mit einer kürzeren Wirkdauer.
Dexamethason: Ein stärkeres Kortikosteroid mit einer längeren Wirkdauer.
Einzigartigkeit: Prednisonacetat ist einzigartig in seinem Gleichgewicht zwischen Potenz und Wirkdauer, wodurch es für eine große Bandbreite an therapeutischen Anwendungen geeignet ist. Seine Umwandlung in Prednisolon in der Leber ermöglicht eine kontrollierte Freisetzung des aktiven Wirkstoffs und sorgt so für anhaltende therapeutische Wirkungen .
Wirkmechanismus
Prednisone acetate is converted to its active form, prednisolone, in the liver. Prednisolone binds to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . The molecular targets include various cytokines and inflammatory mediators, which are downregulated, thereby reducing inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Structural and Metabolic Differences
- Prednisone Acetate vs. Prednisone :
this compound (C₂₃H₂₈O₆) differs structurally from prednisone (C₂₁H₂₆O₅) by the addition of an acetyl group at the 21-position, which delays hepatic activation. In Beagle dogs, this compound demonstrated distinct pharmacokinetics, with a 1.3-fold higher bioavailability compared to equimolar prednisone doses . - This compound vs. Prednisolone Acetate :
Prednisolone acetate (C₂₃H₃₀O₆, molecular weight: 402.48 g/mol) contains an 11β-hydroxyl group, bypassing the need for hepatic conversion. This structural difference grants prednisolone acetate 4–5 times greater glucocorticoid receptor affinity and potency compared to this compound . - Other Glucocorticoids :
Pharmacokinetic and Clinical Profiles
*Relative potency compared to hydrocortisone (1.0).
Research Findings and Clinical Implications
- In the ABItude study, abiraterone + prednisone achieved a median overall survival of 37.3 months in mCRPC patients, with stable quality-of-life metrics .
- Comparative Solubility : this compound’s low aqueous solubility (25 mg/mL in DMSO) necessitates formulation optimization, unlike more soluble analogs like dexamethasone .
Biologische Aktivität
Prednisone acetate is a synthetic glucocorticoid derived from prednisone, widely used for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, pharmacokinetics, structure-activity relationships, and clinical implications, supported by relevant data tables and research findings.
This compound is characterized by the addition of an acetate group at the C21 position of the prednisone molecule. This modification enhances its lipophilicity, which facilitates better cellular penetration and bioavailability compared to its parent compound, prednisone. The mechanism of action involves binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune response suppression.
Key Structural Differences:
- Prednisone: Contains a keto group at C11.
- Prednisolone: Has a hydroxyl group at C11, increasing bioactivity.
- This compound: The acetate group further enhances bioavailability and receptor affinity.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant insights into its absorption and distribution:
Parameter | Value |
---|---|
C_max | 321.1 ng/hr |
T_max | 1-2 hours |
AUC | 1999.4 ng*hr/mL |
Volume of Distribution | 0.22/0.7 L/kg |
Protein Binding | 70-90% |
The absorption kinetics show that this compound's pharmacokinetics are comparable to prednisolone, indicating effective therapeutic levels can be achieved rapidly following administration .
Biological Activity and Efficacy
Research indicates that the biological activity of glucocorticoids is closely related to their structural modifications. Studies have shown that:
- The substitution of functional groups at various positions can significantly alter the drug's efficacy.
- In silico analyses suggest that the bioavailability and efficacy increase from prednisone to prednisolone to this compound .
Comparative Efficacy:
- Prednisolone acetate exhibits approximately four times greater anti-inflammatory activity compared to hydrocortisone acetate due to its enhanced receptor binding affinity .
Case Studies and Clinical Applications
This compound has been utilized in various clinical settings, particularly in managing inflammatory conditions such as asthma, rheumatoid arthritis, and ocular diseases. A notable case study involved a patient with severe asthma exacerbations who showed significant improvement after switching from prednisone to this compound, highlighting the latter's superior efficacy in managing acute inflammatory responses.
Clinical Findings:
- A study involving 30 patients treated with this compound for chronic inflammatory conditions reported a significant reduction in symptoms after 8 months, with minimal adverse effects noted .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied to optimize its therapeutic effects while minimizing side effects. The following points summarize key findings:
- Hydroxyl Group Substitution: Enhances membrane permeability and biological activity.
- Acetate Group Addition: Increases lipophilicity and receptor affinity.
- Spin-Lattice Relaxation Dynamics: Studies indicate that both spin-lattice relaxation time and local correlation time decrease from prednisone to prednisolone acetate, suggesting increased molecular mobility correlating with enhanced biological activity .
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for prednisone acetate to ensure stability in experimental settings?
this compound should be stored in a light-protected, dry environment at controlled room temperature, with strict avoidance of repeated freeze-thaw cycles to prevent degradation. Stability can be validated using high-performance liquid chromatography (HPLC) or spectroscopic methods under varying storage conditions (e.g., temperature, humidity) over time. Short-term centrifugation of powdered forms prior to dissolution is recommended to minimize clumping .
Q. How should researchers determine appropriate concentrations of this compound for in vitro studies?
Concentration optimization requires reviewing prior literature for comparable cell lines or disease models, followed by empirical dose-response experiments. Factors such as cell viability, proliferation rates, and assay-specific endpoints (e.g., cytokine release in inflammation models) should guide titration. Preclinical checklists, such as NIH guidelines, emphasize reproducibility by documenting solvent choice and dilution protocols .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Researchers must wear personal protective equipment (PPE), including lab coats and gloves, to avoid skin/eye contact or inhalation. Acute oral toxicity (GHS Category 2) necessitates strict containment protocols. Emergency procedures, such as immediate medical consultation upon exposure, should be institutionalized .
Q. How should researchers validate the purity and chemical integrity of this compound batches prior to experimental use?
Analytical techniques like HPLC, mass spectrometry, and infrared (IR) spectroscopy should compare experimental samples against NIST-certified reference standards. Batch-specific certificates of analysis (CoA) must verify purity thresholds (>95%) and absence of contaminants .
Advanced Research Questions
Q. What methodological approaches are recommended to resolve contradictions in reported efficacy of this compound across preclinical studies?
Systematic meta-analyses should assess variables such as dosing regimens, animal models (e.g., murine vs. primate), and endpoint measurements. Standardizing protocols per NIH reporting guidelines (e.g., detailing sample size justification, blinding methods) reduces heterogeneity. Replication studies in independent labs are critical to confirm findings .
Q. How can researchers design experiments to investigate interactions between this compound and other therapeutic agents, considering potential adverse outcomes?
Controlled trials should compare monotherapy vs. combination regimens, with predefined safety monitoring for adverse events (e.g., fractures, mortality). The ERA-223 trial exemplifies this approach, where concurrent use with radium-223 dichloride increased fracture risk, necessitating staggered administration timelines and biomarker tracking (e.g., bone turnover markers) .
Q. What statistical strategies are effective in analyzing the impact of this compound on heterogeneous patient populations in clinical research?
Stratified randomization and multivariate regression models can adjust for covariates like genetic polymorphisms or comorbidities. In studies of myasthenia gravis, logistic regression identified non-significant treatment effects, prompting exploration of confounding variables (e.g., drug combinations, baseline severity) .
Q. What are the key considerations for integrating this compound into longitudinal studies assessing chronic inflammatory models?
Longitudinal designs must incorporate pharmacokinetic profiling (e.g., half-life, metabolite accumulation) and toxicity thresholds. Patient-reported outcome measures (PROMs), as used in prostate cancer trials, can capture quality-of-life metrics alongside clinical endpoints. Adaptive dosing schedules may mitigate chronic toxicity .
Q. Methodological Frameworks
- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews to evaluate study quality and bias. Tools like ROBINS-I assess risk of bias in non-randomized studies.
- Experimental Reproducibility : Public archiving of raw data (e.g., via Zenodo) and detailed protocols (e.g., protocols.io ) enhances transparency.
- Survey Design : For clinical trials, ensure questionnaires align with COSMIN standards for reliability and validity, avoiding jargon to reduce participant bias .
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVRKLZUVNCBIP-RFZYENFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154539 | |
Record name | Prednisone 21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-10-0 | |
Record name | Prednisone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednisone 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14646 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prednisone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prednisone 21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prednisone 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU93QEL83U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.